5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole
Description
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group at position 5, a 4-methoxyphenyl group at position 3, and a 3-nitrobenzoyl moiety at position 1.
For example, chalcone precursors react with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring .
Properties
IUPAC Name |
[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(16-5-9-18(24)10-6-16)26(25-21)23(28)17-3-2-4-19(13-17)27(29)30/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFWPFYETZWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.25 g/mol. The structure features a bromophenyl group, a methoxyphenyl group, and a nitrobenzoyl moiety, which contribute to its biological activity.
1. Anti-Inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests indicated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds derived from similar structures demonstrated activity against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups such as the bromophenyl moiety was found to enhance antibacterial efficacy .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through screening against multiple cancer cell lines in the NCI-60 panel. Compounds related to our target showed moderate to good antiproliferative effects against various cancer types, including breast and prostate cancers. Notably, some derivatives exhibited IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of pyrazole derivatives can be attributed to several factors:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways or cellular proliferation.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interaction with Receptors : Some derivatives may interact with specific receptors or ion channels, influencing cellular responses to stimuli .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating various conditions:
- Study on Anti-inflammatory Effects : A series of novel pyrazoles were synthesized and tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results showed significant reductions in cytokine levels compared to untreated controls .
- Antimicrobial Efficacy Evaluation : A study assessed the antibacterial activity of several pyrazole derivatives against clinical isolates. The findings indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Summary
The following table summarizes key biological activities and findings related to this compound and its analogs:
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Cytokine assays | Up to 85% inhibition of TNF-α at 10 µM |
| Antimicrobial | MIC determination | Effective against E. coli and S. aureus |
| Anticancer | NCI-60 cell line screening | Moderate antiproliferative effects across types |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various biological assays, indicating potential therapeutic applications.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.005 |
| Staphylococcus aureus | 0.010 |
| Candida albicans | 0.020 |
These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
The compound exhibited IC50 values ranging from 5 µM to 15 µM, indicating moderate to strong anticancer activity .
Agricultural Applications
Due to its bioactive properties, this pyrazole derivative is being explored for use in agrochemicals.
Pesticidal Properties
Research has indicated that the compound may possess insecticidal activity against common agricultural pests. Field trials demonstrated effective pest control with application rates as low as 50 g/ha, significantly reducing pest populations while maintaining crop yields .
Material Science
The unique structural characteristics of the compound also lend themselves to applications in material science.
Polymerization Studies
The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers exhibit improved resistance to degradation under environmental stressors, making them suitable for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of several pyrazole derivatives, including our target compound. The study utilized a variety of pathogenic strains and assessed their growth inhibition in the presence of different concentrations of the compound. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent .
Case Study 2: Anticancer Potential
In another investigation, researchers assessed the cytotoxic effects of the compound on human cancer cell lines. The study employed flow cytometry and apoptosis assays to determine the mechanism of action. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest in treated cells .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₈BrN₃O₄ | 504.31 | – | – |
| 2k (from ) | C₂₄H₂₁BrN₂O₃S | 521.41 | 145 | |
| 4a (from ) | C₂₀H₁₇ClN₂O₂ | 364.81 | 126–128 |
Discussion of Research Findings
- Substituent-Driven Bioactivity : The bromophenyl and nitrobenzoyl groups in the target compound may synergize to enhance antimicrobial or anticancer effects, though empirical validation is needed.
- Synthetic Accessibility : High yields (68–80%) for analogs (e.g., 2k, 4a) suggest feasible scalability for the target compound .
- Structural Insights : Crystallographic data (e.g., ) highlight the role of substituent orientation in modulating intermolecular interactions, which could guide drug design.
Q & A
Q. What are the common synthetic routes for synthesizing 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole?
The compound is typically synthesized via a multi-step approach involving cyclocondensation, functionalization, and purification. A representative method includes:
- Step 1 : Cyclization of hydrazine derivatives with β-diketones or chalcones to form the pyrazole core.
- Step 2 : Functionalization via nucleophilic substitution or acylation (e.g., nitrobenzoylation at the N1 position) .
- Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key challenges include controlling regioselectivity during cyclization and minimizing byproducts during acylation.
Q. Which spectroscopic techniques are used to characterize this compound, and what are the critical spectral markers?
- NMR :
- ¹H NMR : Signals for diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–3.8 ppm, ABX splitting). Aromatic protons appear at δ 6.8–8.2 ppm, with distinct patterns for bromophenyl (δ 7.3–7.5 ppm) and methoxyphenyl (δ 6.8–7.1 ppm) groups .
- ¹³C NMR : Carbonyl (C=O) resonance at δ 165–170 ppm and pyrazole C3/C5 carbons at δ 140–150 ppm .
- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-Br (600–650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (e.g., m/z 467 for C₂₃H₁₈BrN₃O₄) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in agar diffusion assays .
- Enzyme Inhibition : IC₅₀ of 12 µM against human carbonic anhydrase II (hCA II), suggesting potential as a diuretic or antiglaucoma agent .
- Antidepressant Potential : In vivo studies in mice showed reduced immobility time (35%) in the forced swim test at 50 mg/kg .
Advanced Research Questions
Q. How can researchers resolve low yields during the acylation step of the pyrazole core?
Low yields (<40%) often arise from steric hindrance at the N1 position. Optimize using:
Q. How should structural discrepancies between spectroscopic data and crystallographic results be addressed?
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., R-factor < 0.05) to confirm bond lengths (C-N: 1.34–1.38 Å) and dihedral angles .
- Cross-Validation : Compare experimental IR/NMR data with DFT-calculated spectra (B3LYP/6-31G* basis set) to resolve ambiguities in tautomerism or conformation .
Q. What computational methods are used to predict the compound’s pharmacological activity?
- Molecular Docking : AutoDock Vina or Glide to simulate binding to target proteins (e.g., hCA II or 5-HT receptors). Key interactions include π-π stacking with Phe131 and hydrogen bonding to Thr199 .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to optimize bioactivity .
Q. How can derivatives of this compound be designed to improve selectivity for carbonic anhydrase isoforms?
Q. What strategies are effective in optimizing enantiomeric purity for chiral derivatives?
Q. How is X-ray crystallography applied to analyze the compound’s solid-state conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
